

# Application Notes and Protocols: DGY-09-192 in FGFR Amplified Cancer Cells

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## Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

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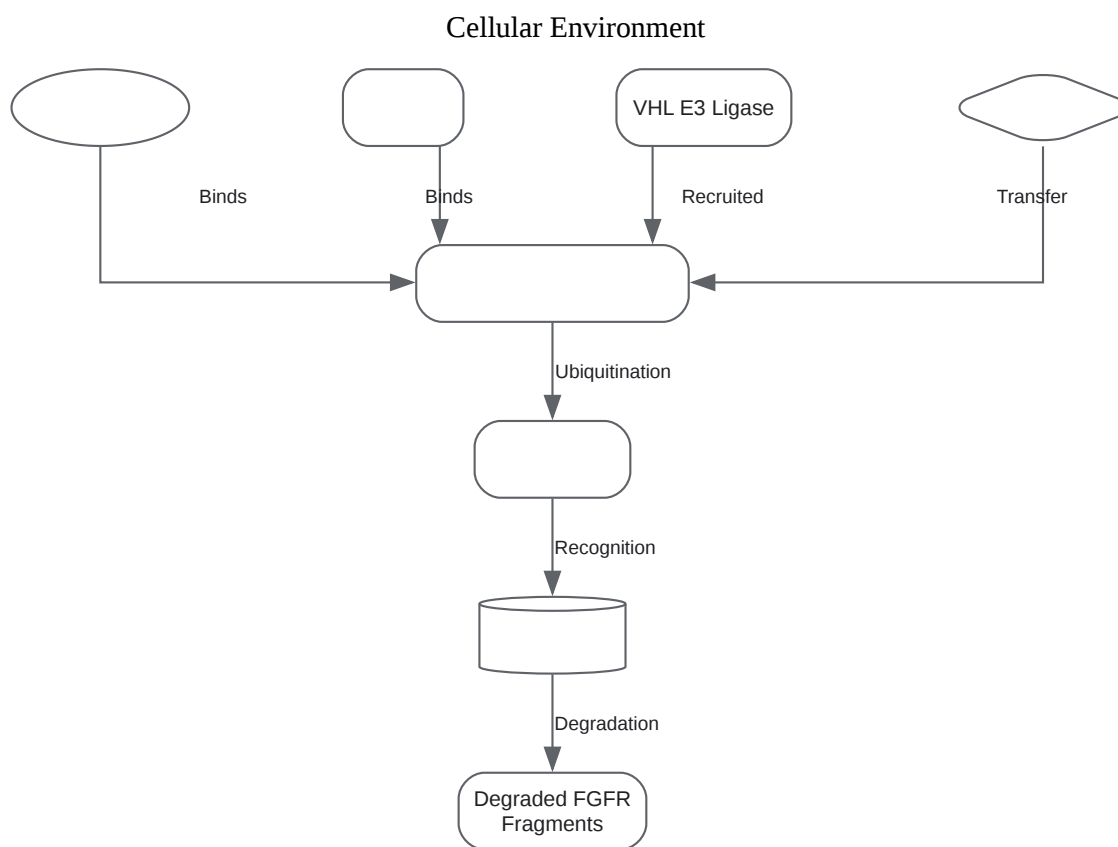
## Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, often driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of cancers, including breast, gastric, and cholangiocarcinoma. **DGY-09-192** is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to target and degrade FGFR1 and FGFR2.[2] This molecule consists of a pan-FGFR inhibitor, BGJ398, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By inducing the proximity of FGFR1/2 to the E3 ligase, **DGY-09-192** triggers the ubiquitination and subsequent proteasomal degradation of these receptors, offering a powerful therapeutic strategy for cancers dependent on FGFR signaling.[3] These application notes provide detailed protocols for evaluating the efficacy of **DGY-09-192** in FGFR amplified cancer cell lines.

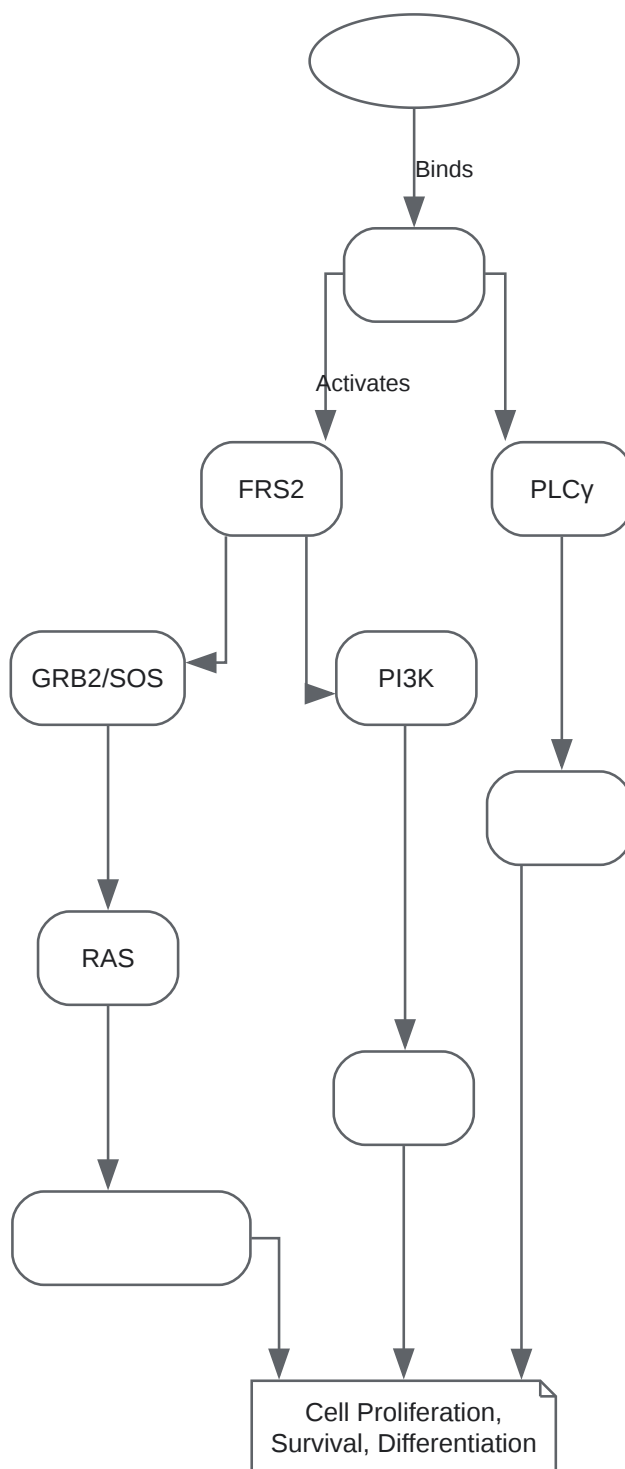
## Mechanism of Action

**DGY-09-192** functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate FGFR1 and FGFR2 proteins. The bifunctional nature of the molecule allows it to simultaneously bind to the kinase domain of FGFR1/2 and the VHL E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for recognition and degradation by the 26S proteasome.[4] This degradation-based

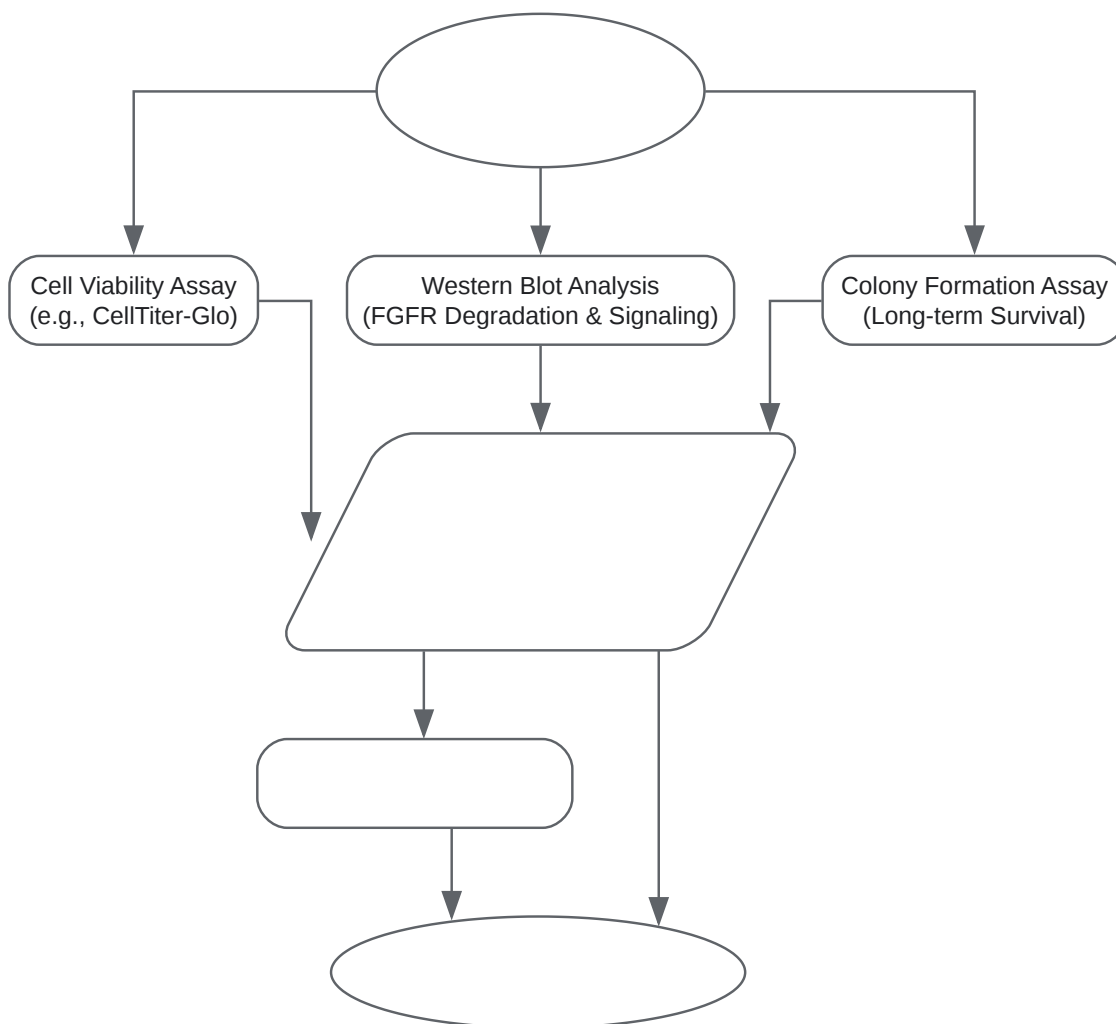
mechanism provides a sustained suppression of FGFR signaling and can overcome resistance mechanisms associated with traditional kinase inhibitors.[3]



## FGFR Signaling Pathway



## Experimental Workflow for DGY-09-192 Evaluation



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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: DGY-09-192 in FGFR Amplified Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827688#dgy-09-192-application-in-fgfr-amplified-cancer-cells]

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